Product packaging for 2-Ethyl-4-methylanisole(Cat. No.:CAS No. 79744-78-8)

2-Ethyl-4-methylanisole

Cat. No.: B15402051
CAS No.: 79744-78-8
M. Wt: 150.22 g/mol
InChI Key: NJTCSGOITDNDFY-UHFFFAOYSA-N
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Description

Contextualizing 2-Ethyl-4-methylanisole in the Anisole (B1667542) Derivatives Research Landscape

Anisole derivatives, a class of organic compounds characterized by a methoxy (B1213986) group attached to a benzene (B151609) ring, are fundamental building blocks and intermediates in organic synthesis. Their utility spans the creation of pharmaceuticals, fragrances, and advanced materials. Within this family, this compound (C10H14O) distinguishes itself through its specific substitution pattern on the benzene ring. nih.gov This unique arrangement of an ethyl group and a methyl group in addition to the methoxy group influences its chemical reactivity and physical properties, setting it apart from other isomers and parent compounds like 4-methylanisole (B47524). chemicalbook.comontosight.ai The study of such derivatives is crucial for understanding structure-activity relationships and for the targeted design of molecules with desired functionalities.

Historical Trajectories and Milestones in this compound Related Investigations

While a detailed historical timeline for this compound is not extensively documented in readily available literature, its investigation is intrinsically linked to the broader development of synthetic methodologies for substituted anisoles. Research into related compounds, such as 2-bromo-4-methylanisole, highlights the synthetic pathways that could be adapted for the preparation of this compound. sigmaaldrich.com The synthesis of such molecules often involves multi-step processes, starting from more common precursors. The milestones in its research are therefore more likely found in the incremental advances in organic synthesis techniques that allow for the precise and efficient construction of such polysubstituted aromatic compounds.

Current Research Paradigms and Unaddressed Inquiries Pertaining to this compound

Contemporary research involving anisole derivatives often focuses on their application as intermediates in the synthesis of complex target molecules. For instance, related bromo-anisole derivatives are used in the synthesis of specialized chemical structures. sigmaaldrich.com Current investigations likely explore the utility of this compound in similar synthetic strategies.

However, several areas of inquiry remain underexplored. A deeper understanding of its metabolic pathways in biological systems and its environmental fate could open new avenues of research. Furthermore, a comprehensive characterization of its material properties could reveal potential applications in polymer science or electronics. The development of more efficient and sustainable synthetic routes to this compound also presents an ongoing challenge for chemical researchers.

Interdisciplinary Significance of this compound Studies

The study of this compound and its relatives holds significance beyond the realm of pure chemistry. Anisole derivatives are known to be present in natural products and can contribute to the aroma and flavor of various foods and beverages. chemicalbook.com For example, 4-methylanisole is found in the oils of ylang-ylang and has a pungent odor. chemicalbook.com While the specific sensory properties of this compound are less documented, its structural similarity to known flavor and fragrance compounds suggests potential applications in the food and cosmetic industries. Furthermore, the broader class of anisole derivatives is investigated for its role in atmospheric chemistry and as potential biofuels, indicating that a thorough understanding of this compound could have implications for environmental science and renewable energy research.

Data and Properties of this compound and Related Compounds

Below are tables detailing the chemical properties of this compound and a related compound, providing a comparative look at their physical and chemical characteristics.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C10H14O
CAS Number 79744-78-8
PubChem CID 585270

Data sourced from PubChem nih.gov and ChemicalBook chemicalbook.com

Table 2: Chemical Properties of a Related Anisole Derivative (2-Bromo-4-methylanisole)

PropertyValue
Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
Boiling Point 124-125 °C at 20 mmHg
Melting Point 15.5 °C
Density 1.392 g/mL at 25 °C
Refractive Index n20/D 1.565

Data sourced from Sigma-Aldrich sigmaaldrich.com and PubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B15402051 2-Ethyl-4-methylanisole CAS No. 79744-78-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79744-78-8

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-ethyl-1-methoxy-4-methylbenzene

InChI

InChI=1S/C10H14O/c1-4-9-7-8(2)5-6-10(9)11-3/h5-7H,4H2,1-3H3

InChI Key

NJTCSGOITDNDFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C)OC

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 Ethyl 4 Methylanisole and Its Structural Analogues

Classical and Contemporary Organic Synthesis Routes to 2-Ethyl-4-methylanisole

The construction of the this compound scaffold can be achieved through several strategic bond formations, primarily centered around the functionalization of an anisole (B1667542) or cresol (B1669610) precursor.

Electrophilic Aromatic Substitution Approaches and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for introducing alkyl groups onto an aromatic ring. wikipedia.org In the context of synthesizing this compound, this typically involves the Friedel-Crafts alkylation of 4-methylanisole (B47524). The methoxy (B1213986) group (-OCH3) is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the aromatic ring through resonance. lkouniv.ac.inyoutube.com Since the para position is already occupied by a methyl group in 4-methylanisole, the ethyl group is directed to the ortho position.

ReactantReagentCatalystProduct(s)Reference
AnisoleMethyl ChlorideAnhydrous Aluminium Chloride2-Methoxytoluene, 4-Methoxytoluene youtube.com
AnisoleAcetyl ChlorideAnhydrous Aluminium Chloride2-Methoxyacetophenone, 4-Methoxyacetophenone youtube.com
TolueneNitric Acid, Sulfuric Acidortho-Nitrotoluene, para-Nitrotoluene youtube.com

Alkylation and Methylation Strategies for Anisole Derivatives

The synthesis of anisole derivatives often involves the alkylation or methylation of precursor molecules. A common method for preparing 4-methylanisole, a precursor to this compound, is the methylation of p-cresol (B1678582). chemicalbook.comprepchem.com This can be achieved using reagents like dimethyl sulfate (B86663) in the presence of a base. prepchem.com Another approach involves the use of dimethyl carbonate with a phase transfer catalyst like tetrabutylammonium (B224687) bromide. chemicalbook.com

Alkylation of the aromatic ring can also be accomplished. For example, the reaction of anisole with methyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride yields a mixture of 2-methoxytoluene and 4-methoxytoluene. youtube.com The alkylation of amines and alcohols to form various derivatives is also a widely studied area, with methods involving alkyl halides, carbonates, imidates, epoxides, and diazo compounds. youtube.comyoutube.com

A multi-step synthesis of 2-ethyl-4-methoxyaniline (B1321530) has been reported, starting from o-nitroethylbenzene. researchgate.net This process involves a Bamberger reaction, acetylation, O-methylation, and hydrolysis, demonstrating a sequence of reactions to build up the desired substitution pattern. researchgate.net

PrecursorReagent(s)ProductYieldReference
p-CresolDimethyl sulfate, Sodium hydroxide4-Methylanisole80% prepchem.com
p-CresolDimethyl carbonate, Tetrabutylammonium bromide, K2CO34-Methylanisole99% chemicalbook.com
AnisoleMethyl chloride, Anhydrous aluminium chloride2-Methoxytoluene and 4-MethoxytolueneNot specified youtube.com

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch While direct synthesis of this compound via these methods is not extensively documented in the provided results, the principles of reactions like Suzuki-Miyaura, Heck, and Ullmann couplings are applicable to the synthesis of its structural analogues. chemie-brunschwig.ch

For instance, a Suzuki-Miyaura coupling could potentially be employed by reacting an appropriately substituted aryl boronic acid with an aryl halide in the presence of a palladium catalyst. chemie-brunschwig.ch The Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, is another established method for creating biaryl linkages. chemie-brunschwig.ch These reactions offer a high degree of control and functional group tolerance, making them valuable for constructing complex aromatic molecules. Transition-metal catalysis is also utilized in annulative coupling cascades to synthesize complex heterocyclic structures like 3-methyleneisoindolin-1-ones. thieme-connect.dethieme-connect.de

Electrochemical Synthesis Pathways for Alkoxyaromatics

Electrochemical methods offer a green and efficient alternative for organic synthesis, as they often avoid the need for harsh chemical reagents. electrosynthesis.comrsc.orguni-mainz.de Electrosynthesis has been applied to a wide range of organic transformations, including oxidations, reductions, and the formation of carbon-carbon and carbon-heteroatom bonds. electrosynthesis.comuni-mainz.de

While a specific electrochemical synthesis for this compound is not detailed, the principles can be applied to the synthesis of alkoxyaromatics. For example, electrochemical methods have been used for the methoxylation of organic compounds. electrosynthesis.com The electrochemical oxidation of a σ-complex has been used to prepare alkyl nitroaromatic compounds. nih.gov Furthermore, an electrochemical approach for the synthesis of α,α-dihaloketones from alkynes has been developed, highlighting the potential of electrosynthesis for creating valuable chemical intermediates. organic-chemistry.org This method is noted for being scalable and operationally simple, offering an environmentally friendly alternative to traditional methods. organic-chemistry.org

Green Chemistry Principles in this compound Synthetic Development

The principles of green chemistry are increasingly influencing the development of synthetic routes, aiming to reduce environmental impact and improve sustainability. rsc.orgacs.org

Solvent-Free and Environmentally Benign Reaction Systems

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. youtube.com Anisole itself is considered a green solvent and a sustainable alternative to traditional fossil-derived solvents in processes like hydroformylation. rsc.orgresearchgate.net

Solvent-free synthesis, or solid-state reaction, is another important green chemistry approach. cmu.eduijrpr.com These reactions can be more efficient and selective than their solution-based counterparts and offer advantages such as reduced pollution and lower costs. cmu.edu Mechanochemical methods, such as ball milling, provide the energy to initiate reactions between solid reactants, avoiding the need for solvents. bohrium.comresearchgate.netresearchgate.net These techniques have been successfully applied to the synthesis of various organic compounds, including polyaromatic hydrocarbon derivatives and diacylfuroxans. bohrium.comresearchgate.net

The use of water as a solvent is also a hallmark of green chemistry. youtube.com For example, the epoxidation of chalcones with sodium hypochlorite (B82951) in a water suspension has been shown to be highly efficient. cmu.edu

Atom Economy and Reaction Efficiency Considerations

Atom economy, a core principle of green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. researchgate.net High atom economy is crucial for reducing waste and improving the environmental and economic viability of a synthesis. researchgate.net

When considering the synthesis of this compound, different routes exhibit vastly different atom economies.

Williamson Ether Synthesis: The reaction of sodium 2-ethyl-4-methylphenoxide with methyl chloride produces this compound and sodium chloride as the byproduct.

C₉H₁₁ONa + CH₃Cl → C₁₀H₁₄O + NaCl

The theoretical atom economy for this reaction is calculated as: Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (150.22 / (172.18 + 50.49)) x 100 ≈ 67.4%

While the chemical yield may be high (typically 50-95% for this type of reaction), the atom economy is inherently limited by the formation of the stoichiometric salt byproduct. wikipedia.org

Friedel-Crafts Alkylation: A direct acylation followed by reduction offers an alternative with potentially different efficiency. For instance, the Friedel-Crafts acylation of 4-methylanisole with acetyl chloride, followed by a Clemmensen or Wolff-Kishner reduction.

Step 1 (Acylation): C₈H₁₀O + CH₃COCl → C₁₀H₁₂O₂ + HCl

Step 2 (Reduction, e.g., Wolff-Kishner): C₁₀H₁₂O₂ + N₂H₄ + KOH → C₁₀H₁₄O + N₂ + H₂O + KCl

The following table summarizes the atom economy for these hypothetical routes.

Synthetic Route Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Williamson Ether SynthesisSodium 2-ethyl-4-methylphenoxide, Methyl chlorideThis compoundSodium chloride67.4%
Friedel-Crafts Acylation/Reduction4-methylanisole, Acetyl chloride, Hydrazine, KOHThis compoundHCl, N₂, H₂O, KCl< 50% (multi-step)
Catalytic Hydroarylation4-methylanisole, EtheneThis compoundNone (ideal)100%

Biocatalytic Transformations in Anisole Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions, which aligns with green chemistry principles. While the direct enzymatic synthesis of the ether bond in this compound is not a common application, biocatalysts are highly valuable for the selective functionalization of the molecule and its precursors.

A key application of biocatalysis in this context is the hydroxylation of C-H bonds, often performed by cytochrome P450 monooxygenases. nih.gov These enzymes can introduce hydroxyl groups at specific positions on the alkyl chain or the aromatic ring with high regio- and stereoselectivity.

For instance, a cytochrome P450 enzyme could be used to hydroxylate the benzylic carbon of the ethyl group in this compound. This would produce 1-(2-methoxy-5-methylphenyl)ethanol, a chiral alcohol, which is a valuable synthetic intermediate. Studies on the metabolism of ethylbenzene (B125841) by cytochrome P450cam have shown that hydroxylation occurs almost exclusively at the secondary ethyl carbon, producing (R)- and (S)-1-phenylethanol. nih.gov A similar transformation could be envisioned for this compound.

Unspecific peroxygenases (UPOs) are another class of enzymes capable of hydroxylating unactivated aromatic compounds under mild conditions. nih.gov These could potentially be used to hydroxylate the aromatic ring of a precursor like 2-ethyl-4-methylphenol, or even this compound itself, to create more complex derivatives.

The table below illustrates potential biocatalytic transformations relevant to this compound derivatives.

Enzyme Class Substrate Transformation Potential Product Significance
Cytochrome P450This compoundBenzylic Hydroxylation1-(2-methoxy-5-methylphenyl)ethanolCreates a chiral center; valuable intermediate
Unspecific Peroxygenase (UPO)This compoundAromatic HydroxylationHydroxylated anisole derivativeAccess to functionalized aromatic rings
LipaseRacemic 1-(2-methoxy-5-methylphenyl)ethanolKinetic ResolutionEnantiopure alcohol and esterSeparation of enantiomers for chiral synthesis

The primary advantage of these biocatalytic methods is their ability to generate complex, often chiral, molecules from simple precursors under environmentally benign conditions, avoiding the use of harsh reagents and protecting groups. researchgate.netresearchgate.net

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The structure of this compound itself is achiral. However, functionalization of the ethyl side chain, particularly at the benzylic position, introduces a stereocenter, leading to chiral derivatives. The synthesis of these derivatives in an enantiomerically pure form is of significant interest for applications in pharmaceuticals and materials science.

A key chiral derivative is 1-(2-methoxy-5-methylphenyl)ethanol. Its enantioselective synthesis can be achieved through several strategies, most notably the asymmetric reduction of the corresponding ketone, 2'-methoxy-5'-methylacetophenone.

Asymmetric Reduction of Prochiral Ketones: This is a widely used method for producing chiral secondary alcohols. It involves reducing the ketone with a chiral reducing agent or a standard reducing agent in the presence of a chiral catalyst.

Catalytic Asymmetric Hydrogenation: This method uses a transition metal catalyst (e.g., Ruthenium, Rhodium) complexed with a chiral ligand to deliver hydrogen with high enantioselectivity.

Enzymatic Reduction: Biocatalysis offers a powerful alternative. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantiomeric excess (ee), often >99%. The choice of enzyme determines whether the (R)- or (S)-enantiomer is produced.

Enantioselective C-H Oxidation: As mentioned in the biocatalysis section, the direct enantioselective hydroxylation of the benzylic C-H bond in this compound is a highly advanced and atom-economical approach. Photoenzymatic systems, combining a photocatalyst with an enzyme like an unspecific peroxygenase (UPO), have been used for the stereoselective hydroxylation of ethylbenzene to (R)-1-phenylethanol with >97% ee. researchgate.net This cutting-edge methodology could be adapted for the synthesis of chiral derivatives of this compound.

The following table outlines these stereoselective synthetic approaches.

Methodology Precursor Key Reagents/Catalyst Chiral Product Reported Enantioselectivity (for analogous systems)
Asymmetric Catalytic Hydrogenation2'-methoxy-5'-methylacetophenoneRu- or Rh-based chiral catalyst, H₂(R)- or (S)-1-(2-methoxy-5-methylphenyl)ethanolOften >95% ee
Enzymatic Reduction2'-methoxy-5'-methylacetophenoneKetoreductase (KRED), Cofactor (NADPH)(R)- or (S)-1-(2-methoxy-5-methylphenyl)ethanolTypically >99% ee
Enantioselective C-H HydroxylationThis compoundCytochrome P450 or UPO, Light/Cofactor(R)- or (S)-1-(2-methoxy-5-methylphenyl)ethanol>97% ee

These stereoselective methods are critical for accessing enantiopure building blocks derived from this compound, paving the way for the synthesis of complex, biologically active molecules.

Natural Occurrence, Biosynthesis, and Ecological Roles of 2 Ethyl 4 Methylanisole

Biosynthetic Pathways of Methoxy-Substituted Aromatic Compounds in Biological Systems

The formation of methoxy-substituted aromatic compounds in nature is a complex process, often involving multiple enzymatic steps. These pathways are well-studied in various organisms, particularly microbes and plants.

In microorganisms, particularly bacteria and fungi, many aromatic compounds are synthesized through the polyketide pathway. This process involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by large enzyme complexes known as polyketide synthases (PKSs). The resulting polyketide chain can then undergo a series of modifications, including cyclization, aromatization, and tailoring reactions.

The crucial step for the formation of methoxy-substituted compounds is the action of methyltransferase enzymes. These enzymes transfer a methyl group, usually from S-adenosyl-L-methionine (SAM), to a hydroxyl group on the aromatic ring, forming the characteristic methoxy (B1213986) ether. While this general mechanism is established for many microbial aromatic compounds, there is currently no specific evidence in the scientific literature detailing a polyketide-based pathway for the biosynthesis of 2-Ethyl-4-methylanisole.

In plants, the biosynthesis of aromatic compounds, including anisole (B1667542) derivatives, often proceeds through the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into various phenolic compounds.

Subsequent modifications, such as hydroxylation, methylation, and in some cases, side-chain elongation, lead to a vast array of natural products. The methylation of hydroxyl groups on the aromatic ring is again carried out by methyltransferases. For a compound like this compound, one could hypothesize a pathway starting from a precursor like p-cresol (B1678582) (4-methylphenol), which could then be ethylated and subsequently methylated. However, there is no direct evidence to support this specific pathway for this compound in plants.

Volatile organic compounds, including some anisole derivatives, are known to be produced during fermentation processes by yeasts and other microorganisms. These compounds contribute significantly to the aroma and flavor profiles of fermented foods and beverages. The production of these volatiles is influenced by various factors, including the microbial strain, fermentation conditions (temperature, pH, aeration), and the composition of the substrate.

While the production of related compounds like 4-methylanisole (B47524) has been reported in certain fermented products, there are no specific studies that have identified this compound as a product of fermentation.

Advanced Analytical and Spectroscopic Characterization of 2 Ethyl 4 Methylanisole

High-Resolution Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental in separating 2-Ethyl-4-methylanisole from complex mixtures, enabling its precise detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like this compound. nist.gov This hyphenated technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In GC, the compound is vaporized and separated from other components in a sample based on its boiling point and affinity for the stationary phase within the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification by comparing it to spectral libraries. nih.gov For instance, the NIST WebBook provides reference mass spectra for compounds like 1,3-Dioxolane, 2-ethyl-4-methyl-, which aids in the identification of structurally related compounds. nist.gov The analysis of various extracts, such as those from Coffea arabica seeds, often employs GC-MS to identify a wide range of volatile and semi-volatile organic compounds, which could include derivatives or isomers of anisole (B1667542). nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a robust alternative for the analysis of less volatile or thermally sensitive compounds. sigmaaldrich.com HPLC separates components of a mixture in a liquid phase under high pressure, allowing for high-resolution separation. For anisole derivatives, such as 4-Ethylanisole, reversed-phase HPLC methods are commonly used. sielc.com These methods typically employ a nonpolar stationary phase and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com The separated compounds are then detected by various means, most commonly by a UV-Vis detector. The versatility of HPLC allows for its application in diverse areas, from quality control to pharmacokinetic studies. sielc.com Furthermore, HPLC can be coupled with other techniques, like mass spectrometry (LC-MS), to enhance its analytical power. nih.govsaspublishers.com

Advanced Spectroscopic Techniques for Structural and Conformational Elucidation

Spectroscopic methods provide invaluable insights into the molecular structure, bonding, and dynamic behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules, including the differentiation of isomers. oxinst.commagritek.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For substituted anisoles, ¹H and ¹³C NMR are particularly informative. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons and carbons are highly sensitive to the positions of the ethyl and methyl substituents on the benzene (B151609) ring, allowing for unambiguous isomer differentiation. stackexchange.com For example, in 4-methylanisole (B47524), the symmetry of the para-substituted ring results in a simpler spectrum compared to its ortho or meta isomers. Two-dimensional NMR techniques, such as COSY and HSQC, can further elucidate the connectivity between protons and carbons, confirming the structural assignment.

Vibrational and Electronic Spectroscopy (IR, UV-Vis, Microwave Spectroscopy) for Torsional Dynamics

Vibrational and electronic spectroscopy techniques probe the energy levels associated with molecular vibrations and electronic transitions, respectively, providing information on functional groups and conformational dynamics.

Infrared (IR) and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in this compound, such as C-H, C=C aromatic, and C-O-C stretches. researchgate.netresearchgate.net The specific frequencies of these vibrations can be influenced by the substitution pattern on the aromatic ring.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima and molar absorptivity are characteristic of the chromophore, which in this case is the substituted benzene ring.

Microwave Spectroscopy: Microwave spectroscopy is a powerful technique for studying the rotational spectra of molecules in the gas phase, yielding highly precise information about molecular geometry and internal dynamics. dntb.gov.ua For molecules with internal rotors, such as the methyl and ethyl groups in this compound, microwave spectroscopy can determine the barriers to internal rotation. nih.govnih.gov Studies on related molecules like 2,4-dimethylanisole (B1585114) and m-methylanisole have shown that the torsional barriers of the methyl groups are sensitive to their position on the ring and the presence of other substituents. dntb.gov.uanih.govresearchgate.netosti.gov For 2,4-dimethylanisole, the potential barriers for the o- and p-methyl groups were determined to be significantly different. dntb.gov.ua This technique provides a deep understanding of the conformational preferences and dynamic behavior of the molecule.

Hyphenated Techniques for Complex Mixture Analysis and Trace Detection

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the detection of trace amounts of compounds. nih.govsaspublishers.com

GC-MS: As previously mentioned, GC-MS is a cornerstone for the analysis of volatile compounds in complex matrices. nih.gov Its sensitivity and specificity make it suitable for identifying and quantifying trace levels of this compound in environmental, food, and biological samples.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.govsaspublishers.com It is particularly useful for analyzing compounds that are not amenable to GC analysis. LC-MS and its tandem version (LC-MS/MS) offer high sensitivity and selectivity for trace analysis. nih.gov

LC-NMR: The coupling of liquid chromatography with NMR spectroscopy (LC-NMR) allows for the direct structural elucidation of compounds as they are separated from a mixture. nih.gov This technique is especially valuable for the analysis of unknown impurities or metabolites in complex samples.

These advanced analytical and spectroscopic methods, particularly when used in combination, provide a comprehensive characterization of this compound, from its basic identification to the subtle details of its molecular structure and dynamics.

Table of Research Findings:

Analytical TechniqueApplication for this compound and Related CompoundsKey Findings
GC-MS Identification in volatile profiles of natural extracts. nih.govresearchgate.netEnables separation and identification based on mass spectra.
HPLC Separation of anisole derivatives. sielc.comReversed-phase methods with UV detection are effective.
NMR Spectroscopy Isomer differentiation of substituted anisoles. oxinst.comstackexchange.comChemical shifts and coupling patterns distinguish isomers.
Microwave Spectroscopy Determination of torsional barriers in substituted anisoles. dntb.gov.uanih.govnih.govresearchgate.netosti.govProvides precise data on internal rotation of methyl/ethyl groups.
Hyphenated Techniques Analysis of complex mixtures and trace detection. nih.govsaspublishers.comLC-MS and GC-MS offer high sensitivity and selectivity.

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Research

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique used to identify and characterize odor-active compounds in a sample. This method combines the separation capabilities of gas chromatography with human sensory perception. As the individual volatile compounds elute from the GC column, they are split into two paths. One path leads to a standard chemical detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), while the other is directed to a sniffing port where a trained sensory panelist can detect and describe the aroma of each compound as it emerges.

The typical data generated from GC-O analysis includes the aroma description of a compound, its retention time (or retention index), and its flavor dilution (FD) factor. The FD factor is determined by serially diluting a sample extract and subjecting each dilution to GC-O analysis until the aroma of a specific compound is no longer detectable. The highest dilution at which the odor is still perceived corresponds to the FD factor, providing a semi-quantitative measure of the compound's aroma potency.

For illustrative purposes, a data table from a hypothetical GC-O analysis of a sample containing this compound is presented below. This table demonstrates the type of data that would be collected in such a study.

Table 1: Hypothetical GC-O Data for Aroma Compounds

Compound Name Retention Index (DB-Wax) Aroma Descriptor Flavor Dilution (FD) Factor
This compound 1350 Anise, spicy, woody 128
Guaiacol 1375 Smoky, phenolic 256
4-Ethylguaiacol 1480 Clove, spicy, smoky 512

In the absence of specific experimental data for this compound, its potential aroma characteristics can be inferred from its chemical structure. As an alkylated anisole, it would be expected to contribute to the spicy, woody, or phenolic notes of a complex aroma profile. The ethyl and methyl substitutions on the anisole ring would influence its volatility and interaction with olfactory receptors, resulting in a unique aroma profile that could be precisely detailed through GC-O analysis.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Guaiacol
4-Ethylguaiacol

Biological Activities and Molecular Interactions of 2 Ethyl 4 Methylanisole Excluding Human Clinical and Safety Studies

Investigation of Chemoreceptive Responses in Model Organisms

The investigation into how organisms perceive and react to chemical signals from 2-Ethyl-4-methylanisole is an area with minimal direct research. However, studies on analogous compounds offer insights into its potential roles.

Pheromonal Activity and Behavioral Ecology in Insect Models

There is no direct scientific evidence to date confirming this compound as a pheromone or kairomone in any insect species. Pheromones are chemical signals used for communication within a species, while kairomones are semiochemicals that benefit the receiver from a different species, such as a predator detecting its prey.

Research on sublethal effects of various chemicals on insects has shown that they can significantly impact behaviors like mobility, feeding, oviposition, and the detection of pheromones. mdpi.com However, specific studies on this compound are not available.

Olfactory Receptor Binding and Activation Studies (Non-Mammalian)

Specific studies on the binding and activation of olfactory receptors by this compound in non-mammalian models have not been identified in the current body of scientific literature. Insect olfactory receptors are complex, ligand-gated ion channels that are opened through direct interaction with odorant molecules. nih.gov These receptors are housed in sensilla, and their tuning can be influenced by odorant-binding proteins in the surrounding lymph fluid. nih.govnih.gov The specificity of these interactions means that without direct experimental data, the activity of this compound at these receptors remains unknown.

Antimicrobial Efficacy and Mechanistic Investigations (In vitro and Non-Human In vivo)

The antimicrobial properties of anisole (B1667542) derivatives have been noted in several studies, suggesting that this compound may also possess such activities.

Antibacterial and Antifungal Activity Assays

Table 1: Reported Antimicrobial Activity of Structurally Related Anisole Derivatives

CompoundOrganism(s)Observed EffectReference
4-EthylanisoleNot specifiedAntimicrobial properties ontosight.ai
Guaiacol, 4-methylguaiacolAspergillus oryzaeInhibition of growth nih.gov
VanillinMolds, Gram-positive bacteriaInhibition of growth nih.gov

Cellular and Molecular Mechanisms of Antimicrobial Action

The precise cellular and molecular mechanisms of antimicrobial action for this compound have not been elucidated due to a lack of specific studies. However, based on the mechanisms of other phenolic compounds and anisole derivatives, it is plausible that its activity could involve the disruption of microbial cell membrane integrity. nih.gov This disruption can lead to the leakage of cellular components and ultimately, cell death. For instance, the hydroxyl groups often found in phenolic compounds are thought to interact with the lipids and proteins of the bacterial cell membrane, leading to a loss of function. nih.gov

Enzymatic Biotransformation and Metabolic Pathways in Non-Human Systems

The breakdown and metabolic fate of this compound in non-human systems have not been a direct subject of published research. However, studies on the biotransformation of other anisole derivatives by microorganisms indicate potential metabolic pathways.

Microorganisms, particularly fungi, possess diverse enzymatic systems capable of metabolizing a wide range of organic compounds. nih.gov For example, fungi from the Cunninghamella genus can metabolize amphetamine analogues that contain a methoxy (B1213986) group (an anisole structure), such as 4-methoxyamphetamine. The primary metabolic reactions observed are O-dealkylation (removal of the methyl group from the ether) and N-acetylation. nih.gov Another study on the biotransformation of 2,4-dinitroanisole (B92663) by a Penicillium species revealed a complex series of reactions including nitroreduction, demethylation, acetylation, hydroxylation, malonylation, and sulfation. nih.govnih.gov These findings suggest that this compound could undergo similar enzymatic modifications in microbial systems, leading to a variety of metabolites. The specific enzymes and pathways involved would depend on the microbial species and the specific culture conditions. healthbiotechpharm.org

Microbial Degradation Enzymes and Pathways

A plausible initial step in the microbial degradation of this compound is the demethylation of the methoxy group (-OCH3) to yield 2-ethyl-4-methylphenol. This type of O-demethylation is a common reaction catalyzed by monooxygenase enzymes in various microorganisms and has been observed in the biotransformation of other methoxylated aromatic compounds.

Following demethylation, or as an alternative initial step, the aromatic ring is likely hydroxylated. This reaction, also catalyzed by monooxygenases, introduces additional hydroxyl groups onto the benzene (B151609) ring, making it more susceptible to cleavage. For 2-ethyl-4-methylphenol, this would likely result in the formation of a catechol or a substituted catechol derivative.

Once a dihydroxy-intermediate is formed, the aromatic ring is cleaved. This is a critical step in the degradation pathway and is typically carried out by dioxygenase enzymes. Catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are key enzymes that cleave the catechol ring through ortho- or meta-cleavage pathways, respectively. For instance, a fungus identified as Tritirachium sp. has been shown to express high levels of extracellular catechol 1,2-dioxygenase activity in the degradation of 2,4-dichlorophenol. nih.gov The resulting aliphatic products from the ring cleavage are then further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to ultimately produce carbon dioxide and water.

The table below outlines the probable key enzymes involved in the microbial degradation of this compound, based on the degradation pathways of analogous compounds.

Enzyme ClassProbable Function in this compound Degradation
Monooxygenases O-demethylation of the methoxy group; Hydroxylation of the aromatic ring.
Dioxygenases Cleavage of the aromatic ring of catechol intermediates.

It is important to note that the specific enzymes and the sequence of degradation steps can vary significantly between different microbial species and are influenced by environmental conditions.

Plant Enzyme Systems and Detoxification Processes

Plants have evolved sophisticated detoxification systems to cope with a wide range of foreign compounds (xenobiotics), including environmental pollutants that are structurally similar to this compound. While direct research on the metabolism of this compound in plants is limited, the general detoxification pathway for xenobiotics in plants is well-established and likely applies to this compound. This process is typically divided into three phases: transformation, conjugation, and sequestration.

Phase I: Transformation In the initial phase, the primary goal is to increase the reactivity and water solubility of the xenobiotic compound. This is primarily achieved through oxidation, reduction, or hydrolysis reactions. The key enzymes involved in this phase are the cytochrome P450 monooxygenases (CYPs). mdpi.com These enzymes can introduce or expose functional groups, such as hydroxyl (-OH) groups, on the this compound molecule. For example, the methoxy group could be demethylated to a hydroxyl group, or the aromatic ring could be hydroxylated, similar to the initial steps in microbial degradation.

Phase II: Conjugation Following transformation, the modified and more reactive compound is conjugated with endogenous molecules. This process further increases the water solubility of the xenobiotic and reduces its toxicity. The major enzymes involved in this phase are:

Glutathione (B108866) S-transferases (GSTs): These enzymes catalyze the conjugation of the xenobiotic with the tripeptide glutathione.

UDP-dependent glycosyltransferases (UGTs): These enzymes transfer a glycosyl group, typically from UDP-glucose, to the xenobiotic.

The resulting conjugates are significantly less toxic and more readily transportable within the plant cell.

Phase III: Sequestration In the final phase, the conjugated xenobiotic is transported and sequestered away from metabolically active compartments of the cell. The conjugates are typically transported into the vacuole or bound to the cell wall. This sequestration prevents the compound from interfering with cellular processes.

The table below summarizes the key enzyme families and their roles in the detoxification of xenobiotics like this compound in plants.

Detoxification PhaseKey Enzyme FamiliesFunction
Phase I Cytochrome P450 Monooxygenases (CYPs)Oxidation, hydroxylation, and demethylation. mdpi.com
Phase II Glutathione S-transferases (GSTs), UDP-dependent glycosyltransferases (UGTs)Conjugation with glutathione or sugars. nih.gov
Phase III Transporters (e.g., ABC transporters)Sequestration of conjugates into the vacuole or cell wall.

The efficiency of these detoxification processes can vary between different plant species and is a key determinant of their tolerance to specific organic pollutants.

Environmental Distribution, Fate, and Transformation of 2 Ethyl 4 Methylanisole

Occurrence and Transport in Environmental Compartments

The movement and final destination of 2-Ethyl-4-methylanisole in the environment are governed by its physicochemical properties and its interactions with different environmental media: the atmosphere, water, and soil.

Once released into the atmosphere, this compound is subject to photochemical reactions, primarily with hydroxyl (•OH) radicals, which are key oxidizing agents in the troposphere. The rate of this reaction is a critical determinant of the compound's atmospheric lifetime. Based on predictive models, the atmospheric fate of this compound is characterized by a relatively short half-life, suggesting it is not a persistent atmospheric pollutant.

The Estimation Programs Interface (EPI) Suite™, a tool developed by the U.S. Environmental Protection Agency, predicts the atmospheric half-life of this compound based on its reaction with hydroxyl radicals. episuite.dev The predicted half-life is approximately 4.5 hours, assuming a standard atmospheric hydroxyl radical concentration. This rapid degradation suggests that long-range atmospheric transport is unlikely.

Table 1: Predicted Atmospheric Fate of this compound

ParameterPredicted ValueMethod
Hydroxyl Radical Reaction Rate Constant (KOH)85.03 x 10-12 cm3/molecule-secAOPWIN™ v1.92
Atmospheric Half-life (12-hr day, 5x105 •OH/cm3)4.5 HoursAOPWIN™ v1.92

Data sourced from EPI Suite™ predictive modeling.

In aquatic environments, the behavior of this compound is influenced by its water solubility and its tendency to adsorb to organic matter in sediment and suspended particles. Its predicted low water solubility and moderate octanol-water partition coefficient (Log Kow) suggest that a significant portion of the compound will likely partition from the water column to sediment.

The soil adsorption coefficient (Koc) is a key indicator of a chemical's tendency to sorb to soil and sediment. A higher Koc value indicates a greater propensity for sorption. For this compound, predictive models estimate a Koc that points towards moderate sorption potential.

Table 2: Predicted Aquatic and Sorption Properties of this compound

ParameterPredicted ValueMethod
Water Solubility39.53 mg/LWSKOWWIN™ v1.42
Log Kow (Octanol-Water Partition Coefficient)3.58KOWWIN™ v1.68
Log Koc (Soil Adsorption Coefficient)3.06KOCWIN™ v2.00

Data sourced from EPI Suite™ predictive modeling.

The mobility of this compound in terrestrial environments is largely dictated by its sorption characteristics. The predicted Log Koc of 3.06 suggests that it will have low to moderate mobility in soil. episuite.dev This implies that the compound is less likely to leach into groundwater and more likely to remain in the upper soil layers, where it can be subject to degradation processes. The successive replacement of nitro groups with amino groups in the structurally similar 2,4-dinitroanisole (B92663) has been shown to enhance irreversible sorption to soil. nih.gov While this compound does not have nitro groups, this highlights how functional groups can significantly influence soil interactions.

Biodegradation and Abiotic Transformation Pathways

The persistence of this compound in the environment is ultimately determined by the rates of its degradation through both biological and non-biological processes.

Predictive models for biodegradation, such as those in the EPI Suite™, suggest that this compound is likely to undergo biodegradation, but not rapidly. episuite.dev The models provide a qualitative assessment of the probability of biodegradation under aerobic conditions.

Table 3: Predicted Biodegradation of this compound

ModelPrediction
BIOWIN3 (Linear Model)Readily Biodegradable
BIOWIN4 (Non-Linear Model)Not Readily Biodegradable
Ultimate Biodegradation TimeframeWeeks

Data sourced from EPI Suite™ BIOWIN™ v4.10.

The discrepancy between the linear and non-linear models suggests that while biodegradation is expected, it may be influenced by various environmental factors and the microbial populations present.

In addition to atmospheric photochemistry, photolysis in aquatic environments can contribute to the degradation of this compound. The presence of a methoxy (B1213986) group on the benzene (B151609) ring can influence its photochemical reactivity. europa.eu For the related compound 2,4-dinitroanisole, photolysis has been observed to yield photodegradable intermediates. nih.gov It is plausible that this compound could undergo similar photolytic transformations in sunlit surface waters.

Hydrolysis, the reaction with water, is not expected to be a significant degradation pathway for this compound under typical environmental pH conditions (pH 4-9), as the ether linkage is generally stable. episuite.dev Predictive models from the EPI Suite™ estimate the hydrolysis half-life to be very long, indicating its insignificance as a fate process. episuite.dev

Environmental Monitoring Strategies and Analytical Challenges for Trace Detection of this compound

The effective monitoring of this compound in the environment is predicated on robust analytical methodologies capable of detecting and quantifying the compound at trace levels. As a volatile organic compound (VOC), its presence in various environmental compartments, such as water, soil, and air, necessitates specialized sampling and analytical techniques. The challenges associated with its detection are often related to its low concentrations, potential for matrix interference, and its physicochemical properties.

Environmental monitoring strategies for this compound typically involve a multi-step process that includes sample collection, preparation, and instrumental analysis. The selection of an appropriate strategy is dependent on the environmental matrix being studied and the required detection limits.

For aqueous samples, such as groundwater and surface water, preconcentration techniques are often necessary to achieve the low detection limits required for environmental quality assessment. nih.gov Solid-phase microextraction (SPME) and purge and trap (P&T) are two of the most common and effective methods for extracting and concentrating this compound and other VOCs from water. thermofisher.comsepscience.com In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample, and the analytes partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov P&T involves bubbling an inert gas through the water sample, which strips the volatile compounds into the gas phase. These compounds are then trapped on an adsorbent material, which is subsequently heated to release the analytes into the analytical instrument. thermofisher.com

The analysis of this compound in soil and sediment samples presents additional challenges due to the complex nature of the matrix. Extraction methods must be efficient in removing the analyte from the solid phase. Common techniques include ultrasonic extraction and pressurized fluid extraction, often using a suitable solvent like methanol (B129727) or a hexane/acetone mixture. itrcweb.org Following extraction, the same concentration and analytical techniques used for water samples can be applied.

The primary analytical instrument for the detection and quantification of this compound is gas chromatography coupled with mass spectrometry (GC-MS). nih.govthermofisher.com GC provides high-resolution separation of the components in a mixture, while MS offers sensitive and selective detection, allowing for the positive identification of the compound based on its unique mass spectrum. For routine monitoring where the target compound is known, a flame ionization detector (FID) or an electron capture detector (ECD) can also be used with GC. nih.govthermofisher.com

Analytical Challenges for Trace Detection

Several challenges are inherent in the trace detection of this compound in environmental samples:

Low Concentrations: Environmental concentrations of this compound are often very low, requiring highly sensitive analytical methods and efficient preconcentration steps. azom.com

Matrix Interference: Environmental samples are complex mixtures containing numerous other compounds that can interfere with the analysis. These interferences can co-elute with this compound during chromatographic separation, leading to inaccurate quantification or false positives. itrcweb.org

Sample Integrity: The volatile nature of this compound makes it susceptible to loss during sample collection, transport, and storage. Therefore, proper sampling protocols, such as using sealed vials with no headspace, are crucial to ensure sample integrity. nih.gov

Method Validation: The development and validation of analytical methods for this compound require certified reference materials, which may not always be readily available.

To overcome these challenges, modern analytical laboratories employ advanced techniques such as high-resolution mass spectrometry (HRMS) for improved selectivity and reduced interference, and automated sample preparation systems to enhance throughput and reproducibility. sepscience.com

Below are tables summarizing common analytical techniques and their typical performance for the analysis of volatile organic compounds like this compound.

Table 1: Common Analytical Techniques for this compound Detection

Analytical TechniquePrincipleTypical Use
Gas Chromatography-Mass Spectrometry (GC-MS)Separates compounds based on their volatility and polarity, followed by detection based on their mass-to-charge ratio. thermofisher.comPrimary method for identification and quantification in various environmental matrices. thermofisher.com
Purge and Trap (P&T)Volatile compounds are purged from a liquid sample with an inert gas and trapped on an adsorbent. thermofisher.comPreconcentration of analytes from water samples. thermofisher.com
Solid-Phase Microextraction (SPME)Analytes are adsorbed onto a coated fiber, which is then thermally desorbed in the GC inlet. nih.govExtraction and concentration of analytes from water and air samples. nih.gov
Gas Chromatography-Flame Ionization Detection (GC-FID)Separates compounds, which are then burned in a hydrogen flame, producing ions that are detected. thermofisher.comQuantitative analysis of organic compounds. thermofisher.com
Gas Chromatography-Electron Capture Detection (GC-ECD)Highly sensitive to compounds with electronegative functional groups. nih.govDetection of halogenated compounds, though less specific for anisoles. nih.gov

Table 2: Typical Performance of Analytical Methods for VOCs

MethodMatrixDetection Limit RangeAdvantagesLimitations
P&T-GC-MSWaterLow ng/L to µg/LHigh sensitivity, good for a wide range of VOCs. thermofisher.comCan be complex and time-consuming. thermofisher.com
SPME-GC-MSWater, Airng/L to µg/LSimple, solvent-free, can be automated. nih.govFiber lifetime can be limited, matrix effects. nih.gov
Headspace-GC-MSWater, Soilµg/L to mg/kgSimple, requires minimal sample preparation.Less sensitive than P&T or SPME.
Solvent Extraction-GC-MSSoil, Sedimentµg/kg to mg/kgEffective for complex solid matrices. itrcweb.orgRequires use of organic solvents, can be labor-intensive. itrcweb.org

Theoretical and Computational Chemistry Approaches to 2 Ethyl 4 Methylanisole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations solve approximations of the Schrödinger equation to determine molecular structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is particularly effective for calculating molecular orbitals and electrostatic potentials, which are crucial for predicting a molecule's reactivity. nih.gov DFT calculations, such as those using the B3LYP functional, can optimize the molecular geometry and determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

Studies on related molecules, such as 2-tert-butyl-5-methyl anisole (B1667542), provide insight into the expected electronic properties. The HOMO is typically localized over the aromatic ring and the oxygen atom, while the LUMO is distributed over the aromatic ring's π* orbitals.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Anisole (Data from a related compound) This table presents example data from a study on a similar molecule, 2-tert-butyl-5-methyl anisole, to illustrate the typical output of a DFT calculation. The exact values for 2-Ethyl-4-methylanisole would require a specific calculation.

ParameterEnergy (eV)
HOMO Energy-5.9
LUMO Energy-0.8
HOMO-LUMO Gap5.1

The Molecular Electrostatic Potential (MEP) map is another critical output from DFT calculations. It visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. rsc.org For an anisole derivative, the MEP would show a region of high negative potential (typically colored red) around the oxygen atom of the methoxy (B1213986) group, due to its lone pairs of electrons. researchgate.net This makes the oxygen atom a primary site for hydrogen bonding and interaction with electrophiles. The aromatic ring would also show negative potential, while the hydrogen atoms of the alkyl groups would exhibit positive potential (typically colored blue). rsc.orgwalisongo.ac.id

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to explore the conformational space and energy landscapes of molecules. researchgate.net

For this compound, a key conformational feature is the rotation around the C(aryl)-O bond of the methoxy group and the rotations of the ethyl group. Ab initio and DFT calculations on anisole and its derivatives have shown the existence of different conformers. nih.govresearchgate.net For example, investigations into 2-tert-butyl-5-methyl anisole revealed two primary conformers related to the orientation of the methoxy group: an "O-cis" conformer where the methyl group is in the plane of the ring and pointing towards the adjacent substituent, and an "O-trans" conformer where it points away. nih.gov

The relative energies of these conformers determine their population at a given temperature. The calculations can also determine the energy barriers for rotation between these stable conformations, providing a detailed energy landscape. nih.gov For this compound, steric hindrance between the ortho-ethyl group and the methoxy group would be a significant factor in determining the most stable conformation. Theoretical calculations on p-xylene (B151628) have also demonstrated the ability of these methods to distinguish between different conformers (e.g., eclipsed and staggered) and determine their relative stabilities. eurjchem.com

Table 2: Example of Calculated Relative Energies for Anisole Conformers This table illustrates the concept using data for anisole, where different dihedral angles of the C-O-C-H bond define different conformers. The planar conformer is generally the most stable.

Conformer (Dihedral Angle)MethodRelative Energy (kJ/mol)
Planar (0°)MP20.00
Perpendicular (90°)MP27.78
Planar (0°)B3LYP0.00
Perpendicular (90°)B3LYP10.70

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. arxiv.orgyoutube.com By solving Newton's equations of motion, MD simulations can model the behavior of a molecule in a condensed phase, such as in a solvent or a polymer matrix, providing insights into conformational dynamics and intermolecular interactions that are not accessible from gas-phase quantum calculations. researchgate.netresearchgate.net

An MD simulation of this compound would involve placing the molecule in a simulation box with other molecules (e.g., solvent or a polymer) and tracking its trajectory. This allows for the analysis of:

Conformational Dynamics: The simulation can show how the molecule transitions between different rotational conformers in a realistic environment, revealing the influence of intermolecular interactions on the energy landscape.

Intermolecular Interactions: MD simulations explicitly model non-covalent interactions, such as van der Waals forces and hydrogen bonds, between the solute molecule and its surroundings. frontiersin.org For instance, a simulation could show how the electron-rich oxygen atom of this compound interacts with solvent molecules.

Transport Properties: Properties like the diffusion coefficient can be calculated from the mean-square displacement of the molecule over time, providing information on its mobility within a medium. researchgate.net

A study on anisole within polyethylene (B3416737) chains using MD simulations showed that the molecule's movement is characterized by "jumps" between different sorption sites in the polymer matrix, and during this process, the molecule loses memory of its previous orientation. researchgate.net Such simulations provide a dynamic picture of how molecules like this compound would behave in complex environments.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. rsc.orgnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. nih.gov

QSPR models can be developed to predict a wide range of physical-chemical properties, such as boiling point, vapor pressure, and water solubility, without performing experimental measurements. nih.gov To build a QSPR model for a class of compounds like substituted anisoles, one would first calculate a large number of molecular descriptors for each molecule in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.govnih.gov

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a model is created that links a subset of these descriptors to the property of interest. nih.gov The predictive power of the model is then validated using an external set of compounds. nih.gov For this compound, a QSPR model could accurately predict its properties based on descriptors that quantify its size, shape, and electronic characteristics.

Table 3: Examples of Molecular Descriptors Used in QSPR/QSAR Models

Descriptor ClassExample DescriptorsDescription
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Number of Aromatic RingsA count of the aromatic rings in the structure.
Topological Kier & Hall IndexEncodes information about the size and branching of the molecule. nih.gov
Balaban IndexA distance-based topological index sensitive to molecular branching.
Quantum-Chemical HOMO/LUMO EnergiesEnergies of the frontier molecular orbitals, related to reactivity. nih.gov
Dipole MomentA measure of the overall polarity of the molecule.
Molecular Surface AreaThe total surface area of the molecule.

Computational Modeling of Biological Interactions (Excluding Prohibited)

QSAR models are instrumental in predicting how a molecule might interact with biological systems, such as enzymes or receptors, which is a key aspect of toxicology and drug discovery. nih.govnih.gov These models link molecular descriptors to a measure of biological activity. unl.edu

For a molecule like this compound, its 3D structure and electronic properties are critical for biological interactions. The shape of the molecule, along with the positions of its functional groups (ether, alkyl chains), determines how well it can fit into a binding site of a protein. The electrostatic potential governs the non-covalent interactions (e.g., hydrogen bonds, electrostatic attraction) that stabilize this binding. frontiersin.orgnih.gov

Modern QSAR approaches can use descriptors derived from multiple conformations of a molecule, which is known as multi-instance (MI) learning. acs.org This is important because the conformation of a molecule when it binds to a receptor may not be its lowest-energy conformation in solution. An MI-QSAR model would consider an ensemble of low-energy conformers of this compound, potentially leading to more accurate predictions of its biological interactions. acs.org

Emerging Research Frontiers and Prospective Non Clinical Applications of 2 Ethyl 4 Methylanisole

Integration in Advanced Materials Science and Engineering

Currently, there is a lack of specific research on the integration of 2-Ethyl-4-methylanisole into advanced materials. However, the potential for its use can be extrapolated from the known applications of anisole (B1667542) and its derivatives.

Precursors for Organic Semiconductors and Electronic Materials

Organic semiconductors are characterized by conjugated π-systems, which allow for the delocalization of electrons and thus, charge transport. ossila.com Materials such as polycyclic aromatic hydrocarbons, thiophene-based polymers, and fullerenes are common examples of organic semiconductors. ossila.comresearchgate.netwikipedia.org The molecular structure of this compound, a substituted benzene (B151609) ring, does not possess the extended conjugation typically required for efficient semiconducting properties.

While not a primary candidate for an active semiconductor layer, anisole derivatives are finding use as green solvents in the fabrication of organic electronic devices, such as perovskite solar cells. researchgate.netresearchgate.netrsc.org Research has identified anisole as a more sustainable alternative to traditional solvents like chlorobenzene (B131634) for processing hole-transport materials. researchgate.net Furthermore, studies have explored the use of anisole and 2-methylanisole (B146520) as green solvents for n-channel organic field-effect transistors (OFETs). rsc.org This suggests a potential role for this compound as a processing solvent in the sustainable manufacturing of organic electronics, although its specific efficacy would require dedicated study.

Development of Functional Polymers and Composites

The development of functional polymers often involves the incorporation of monomers with specific chemical functionalities. While there is no direct evidence of this compound being used as a monomer for functional polymers, its structure presents possibilities for chemical modification. For instance, the aromatic ring could be functionalized to allow for polymerization or for grafting onto existing polymer chains. Amine-functional polymers, for example, can be synthesized through post-polymerization modification of precursor polymers. google.com

The properties of the ethyl and methyl groups on the anisole ring could also be leveraged. For example, in epoxy resin systems, compounds like 2-ethyl-4-methylimidazole (B144543) act as curing agents, influencing the thermal and physical properties of the resulting network polymers. sigmaaldrich.comchemicalbook.com While a different class of compound, this illustrates how specific alkyl substitutions on an aromatic ring can impart desirable properties to a polymer matrix. Future research could explore if derivatives of this compound could play a similar role in other polymer systems.

Advancements in Biosensor Technologies for Environmental Monitoring

Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of chemical substances. mdpi.com There is currently no published research on the use of this compound in biosensor technologies.

However, the detection of phenol (B47542) derivatives is an active area of biosensor research. nih.gov Biosensors have been developed for a range of environmental pollutants, including pesticides and hormones. sigmaaldrich.com These often work based on principles like enzyme inhibition or immunodetection. sigmaaldrich.com For a molecule like this compound to be used in a biosensor, it would likely need to be recognized by a specific biological element, such as an enzyme or an antibody. This would require either the discovery of a naturally occurring bioreceptor or the development of a synthetic one.

Given that monooxygenases are enzymes involved in the bacterial degradation of alkanes and alkenes, and their regulatory systems are being explored for hydrocarbon biosensors, it is conceivable that a microbial system could be engineered to detect specific aromatic compounds like this compound. nih.gov However, this remains a speculative area for future research.

Future Directions in Sustainable Chemical Manufacturing and Process Optimization

A significant trend in the chemical industry is the adoption of greener and more sustainable manufacturing processes. Anisole itself is considered a green solvent and a promising replacement for less environmentally friendly solvents. researchgate.net The hydroformylation of olefins, a large-scale industrial process, has been shown to proceed efficiently in anisole. researchgate.netrsc.org

Patents related to the synthesis of p-methylanisole highlight efforts towards developing environmentally friendly production methods, avoiding toxic reagents like dimethyl sulfate (B86663) and minimizing waste. google.com These methods often employ catalysts and greener methylation agents. google.com Similar principles could be applied to the synthesis of this compound to enhance its sustainability profile. The focus would be on high-yield, low-energy processes that utilize non-toxic starting materials and generate minimal waste.

Role in Advanced Chemical Synthesis (Beyond direct production of this compound)

Anisole and its derivatives are valuable intermediates in organic synthesis. wikipedia.org They undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups on the aromatic ring. wikipedia.org The methoxy (B1213986) group is an ortho-, para-director, meaning it activates these positions for reaction.

In the case of this compound, the positions on the aromatic ring are already substituted. However, the compound could serve as a starting material for the synthesis of more complex molecules. For example, 2-Bromo-4-methylanisole is used in the synthesis of other complex organic compounds. rsc.orgsigmaaldrich.com A similar bromination of this compound could produce a versatile synthetic intermediate.

Furthermore, recent advances have shown nickel-catalyzed cross-coupling reactions of anisole derivatives that proceed via the cleavage of the C–OMe bond, enabling the synthesis of complex biaryl compounds. acs.org The application of such advanced catalytic methods to this compound could open pathways to novel molecular architectures for applications in pharmaceuticals, agrochemicals, or materials science.

Q & A

Q. What are the standard synthetic routes for 2-Ethyl-4-methylanisole, and how can reaction conditions be optimized for yield improvement?

The synthesis of this compound typically involves Friedel-Crafts alkylation or methoxylation of a pre-functionalized aromatic precursor. For example, alkylation of 4-methylanisole with ethyl halides in the presence of Lewis acids (e.g., AlCl₃) can introduce the ethyl group. Optimization includes:

  • Temperature control : Maintain 0–5°C to minimize side reactions like polyalkylation.
  • Solvent selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
  • Stoichiometry : A 1.2:1 molar ratio of ethylating agent to substrate reduces unreacted starting material. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol-water) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Key techniques include:

  • ¹H/¹³C Nuclear Magnetic Resonance (NMR) : Identify substituent positions via splitting patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, ethyl group triplet for CH₂ at δ 1.2–1.5 ppm).
  • Infrared (IR) Spectroscopy : Detect methoxy C-O stretching at 1250–1050 cm⁻¹ and aromatic C-H bending at 800–700 cm⁻¹.
  • Mass Spectrometry (MS) : Look for molecular ion peaks (m/z ~150–152) and fragmentation patterns (e.g., loss of methoxy group). Cross-referencing with computational simulations (e.g., DFT) validates assignments .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures containing polar byproducts?

  • Liquid-liquid extraction : Separate organic layers using dichloromethane and aqueous NaHCO₃ to remove acidic impurities.
  • Distillation : Employ fractional distillation under reduced pressure (bp ~220–230°C) if volatility permits.
  • Crystallization : Use ethanol-water mixtures (1:3 ratio) at 0°C to isolate high-purity crystals. Monitor purity via thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How do solvent polarity and ion-pair dynamics influence the regioselectivity of electrophilic substitution in this compound?

Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, favoring ipso-substitution at the methoxy group. In contrast, non-polar solvents promote ortho/para-directing effects of the ethyl group via hyperconjugation. For example, nitration in acetic acid yields para-nitro derivatives (70–80%), while DMSO shifts selectivity to meta positions due to solvent-cation interactions .

Q. What analytical frameworks resolve contradictory kinetic data in studies of this compound’s oxidative degradation?

  • Error propagation analysis : Quantify uncertainties in rate constants using the Arrhenius equation’s logarithmic form.
  • Replicate experiments : Conduct triplicate trials under controlled conditions (pH, temperature) to identify outliers.
  • Multivariate regression : Correlate degradation rates with variables like O₂ concentration and catalyst loading. Discrepancies often arise from unaccounted side reactions (e.g., radical chain mechanisms), which can be detected via electron paramagnetic resonance (EPR) spectroscopy .

Q. How can computational models predict the environmental persistence and toxicity of this compound in aquatic systems?

  • Quantitative Structure-Activity Relationship (QSAR) : Use software like EPI Suite to estimate biodegradation half-lives (e.g., BIOWIN model predicts >60 days).
  • Molecular docking : Simulate interactions with aquatic enzymes (e.g., cytochrome P450) to assess metabolic pathways.
  • Ecotoxicity profiling : Compare with structurally similar anisoles (e.g., 4-fluoroanisole) to infer bioaccumulation potential .

Q. What mechanistic insights explain the anomalous stability of this compound under acidic hydrolysis conditions compared to other alkylated anisoles?

The ethyl group’s +I effect destabilizes the oxonium ion intermediate, slowing demethylation. Kinetic isotope studies (D₂O vs. H₂O) reveal a protonation-dependent rate-limiting step , with an energy barrier 15–20 kJ/mol higher than for methyl-substituted analogs. Computational studies (DFT) further show steric shielding of the methoxy group by the ethyl substituent .

Methodological Notes

  • Data Presentation : Use tables to compare reaction yields under varying conditions (e.g., solvent, catalyst) .
  • Statistical Validation : Apply ANOVA or t-tests to confirm significance in kinetic studies .
  • Safety Protocols : Follow GHS guidelines for handling skin/eye irritants (e.g., wear nitrile gloves, use fume hoods) .

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